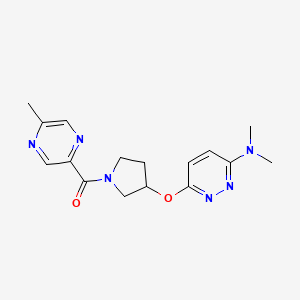
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide, also known as TPQC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. TPQC is a quinoxaline derivative that has shown promising results in scientific research, specifically in the areas of cancer treatment, neuroprotection, and drug discovery.
作用机制
Target of Action
The primary target of the compound, also known as N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-6-carboxamide, is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic agents for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
The compound acts as a selective KOR antagonist . It binds to the KOR, blocking the receptor and preventing its activation by endogenous ligands. This action inhibits the downstream signaling pathways triggered by KOR activation .
Biochemical Pathways
The blockade of KORs affects various biochemical pathways. It can inhibit the release of prolactin and modulate pain responses, as evidenced by its potent effects in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia .
Pharmacokinetics
The compound exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability, ensuring that the compound reaches its target site in the body effectively .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of KOR-mediated signaling pathways. This results in the modulation of various physiological responses, such as the secretion of prolactin and pain responses . The compound has shown potent effects in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia .
实验室实验的优点和局限性
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has several advantages for lab experiments. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide is relatively easy to synthesize, and it can be obtained in high yield and purity. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide is also stable under specific conditions, making it suitable for long-term storage and use. However, N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has some limitations, including its potential toxicity and limited solubility in certain solvents. These limitations must be taken into consideration when using N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide in lab experiments.
未来方向
There are several future directions for N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide research. One potential direction is the development of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide-based therapies for cancer treatment. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide could also be used as a tool for drug discovery, to identify new drug targets and pathways. Additionally, further research is needed to fully understand the mechanism of action of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide and its potential applications in neuroprotection and other areas of scientific research.
合成方法
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide involves the use of tetrahydro-2H-pyran-4-yl, thiophen-2-yl, and quinoxaline-6-carboxamide. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide in high yield and purity.
科学研究应用
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has been extensively studied for its potential applications in scientific research. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has been shown to have anti-cancer properties, specifically in breast cancer, through the inhibition of cancer cell proliferation and induction of apoptosis. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has also been found to have neuroprotective effects, protecting neurons from oxidative stress and reducing neuroinflammation. Additionally, N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has shown potential as a drug discovery tool, as it can be used to identify new drug targets and pathways.
属性
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(14-3-4-15-16(12-14)21-8-7-20-15)22-18(17-2-1-11-25-17)13-5-9-24-10-6-13/h1-4,7-8,11-13,18H,5-6,9-10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFBYXDFLJZZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

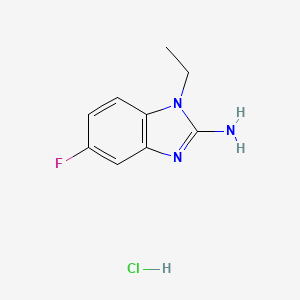
![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2358409.png)
![Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2358413.png)
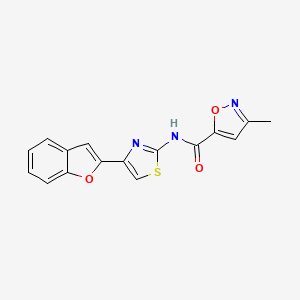
![N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358416.png)
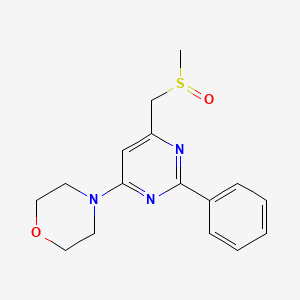
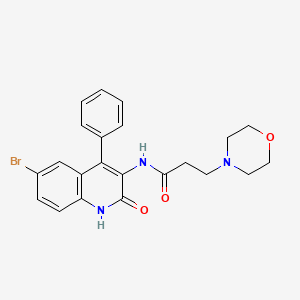

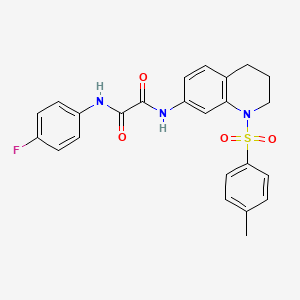
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2358424.png)

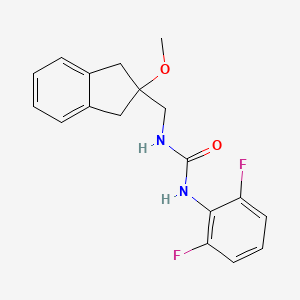
![2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide](/img/structure/B2358428.png)
